molecular formula C24H30N2O3 B2800015 4-nitro-N-[4-(4-pentylcyclohexyl)phenyl]benzamide CAS No. 477890-27-0

4-nitro-N-[4-(4-pentylcyclohexyl)phenyl]benzamide

Cat. No.: B2800015
CAS No.: 477890-27-0
M. Wt: 394.515
InChI Key: PDLCNRPLXIPNJJ-UHFFFAOYSA-N
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Description

4-nitro-N-[4-(4-pentylcyclohexyl)phenyl]benzamide is a chemical compound with the molecular formula C24H30N2O3 and a molecular weight of 394.51 g/mol It is known for its unique structure, which includes a nitro group, a pentylcyclohexyl group, and a benzenecarboxamide moiety

Preparation Methods

The synthesis of 4-nitro-N-[4-(4-pentylcyclohexyl)phenyl]benzamide typically involves multi-step organic reactions. One common synthetic route includes the nitration of a suitable precursor, followed by amide formation. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure high yield and purity . Industrial production methods may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability.

Chemical Reactions Analysis

4-nitro-N-[4-(4-pentylcyclohexyl)phenyl]benzamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.

    Reduction: The compound can be reduced to form different derivatives, depending on the reagents and conditions used.

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various acids and bases. The major products formed depend on the specific reaction conditions and the reagents used.

Scientific Research Applications

4-nitro-N-[4-(4-pentylcyclohexyl)phenyl]benzamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-nitro-N-[4-(4-pentylcyclohexyl)phenyl]benzamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates, which can interact with cellular components. These interactions can lead to various biological effects, including inhibition of enzyme activity and disruption of cellular processes .

Comparison with Similar Compounds

4-nitro-N-[4-(4-pentylcyclohexyl)phenyl]benzamide can be compared with other similar compounds, such as:

  • 4-nitro-N-[4-(4-butylcyclohexyl)phenyl]benzenecarboxamide
  • 4-nitro-N-[4-(4-hexylcyclohexyl)phenyl]benzenecarboxamide

These compounds share similar structures but differ in the length of the alkyl chain on the cyclohexyl group.

Properties

IUPAC Name

4-nitro-N-[4-(4-pentylcyclohexyl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30N2O3/c1-2-3-4-5-18-6-8-19(9-7-18)20-10-14-22(15-11-20)25-24(27)21-12-16-23(17-13-21)26(28)29/h10-19H,2-9H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDLCNRPLXIPNJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1CCC(CC1)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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